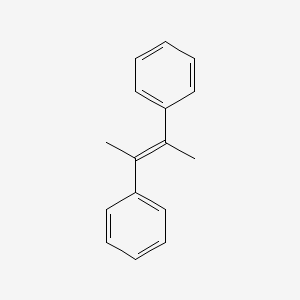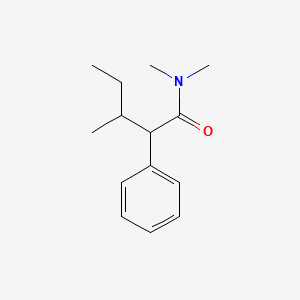
2-Phenyl-N,N,3-trimethylvaleramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N,N,3-trimethylvaleramide is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.33 g/mol It is a member of the amide family, characterized by the presence of a phenyl group attached to a valeramide backbone
Preparation Methods
The synthesis of 2-Phenyl-N,N,3-trimethylvaleramide typically involves the reaction of 2-phenylpropanoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Phenyl-N,N,3-trimethylvaleramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-Phenyl-N,N,3-trimethylvaleramide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Phenyl-N,N,3-trimethylvaleramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
2-Phenyl-N,N,3-trimethylvaleramide can be compared with other similar compounds, such as:
- 2,N,N-Trimethyl-3-phenyl-propionamide
- N,N-Diethyl-2-methyl-3-phenyl-propionamide
- 3-(4-Phenyl-2-thienyl)-N-(2-(trifluoromethyl)phenyl)-2-propenamide
These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N,N,3-trimethyl-2-phenylpentanamide |
InChI |
InChI=1S/C14H21NO/c1-5-11(2)13(14(16)15(3)4)12-9-7-6-8-10-12/h6-11,13H,5H2,1-4H3 |
InChI Key |
NLMQKWIDHNGIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




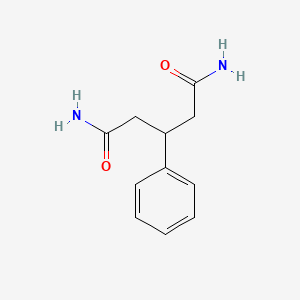
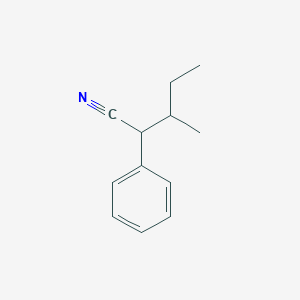



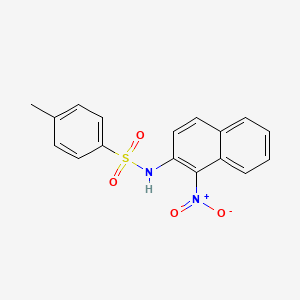
![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)




